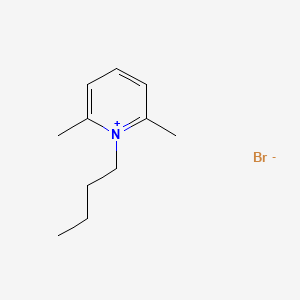

1-Butyl-2,6-dimethylpyridin-1-ium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El bromuro de 1-butil-2,6-dimetilpiridinio es un compuesto orgánico que pertenece a la clase de los líquidos iónicos. Se caracteriza por su estructura única, que incluye un núcleo de piridinio sustituido con grupos butilo y dimetilo. Este compuesto es conocido por su alta estabilidad térmica y solubilidad en agua y diversos solventes orgánicos .

Métodos De Preparación

La síntesis del bromuro de 1-butil-2,6-dimetilpiridinio típicamente implica la cuaternización de la 2,6-dimetilpiridina con bromuro de butilo. La reacción se lleva a cabo bajo condiciones de reflujo en un solvente apropiado como acetonitrilo o etanol. El producto se purifica posteriormente mediante recristalización o cromatografía en columna .

Métodos de Producción Industrial:

Proceso por Lotes: Implica mezclar 2,6-dimetilpiridina y bromuro de butilo en un solvente, seguido de calentamiento y agitación hasta que la reacción esté completa. El producto se aísla y purifica posteriormente.

Proceso Continuo: Utiliza un reactor de flujo continuo donde los reactivos se alimentan continuamente y el producto se retira continuamente.

Análisis De Reacciones Químicas

El bromuro de 1-butil-2,6-dimetilpiridinio experimenta diversas reacciones químicas, incluyendo:

Sustitución Nucleofílica: El ion bromuro puede ser reemplazado por otros nucleófilos como iones hidróxido, cloruro o acetato.

Oxidación: El compuesto puede ser oxidado utilizando agentes oxidantes fuertes como permanganato de potasio o peróxido de hidrógeno.

Reactivos y Condiciones Comunes:

Sustitución Nucleofílica: Típicamente realizada en solventes polares como agua o metanol a temperatura ambiente.

Oxidación: Conducida en medios ácidos o básicos a temperaturas elevadas.

Reducción: Llevada a cabo en solventes anhidros bajo atmósfera inerte.

Principales Productos:

Reacciones de Sustitución: Producen diversas sales de piridinio sustituidas.

Reacciones de Oxidación: Producen derivados oxidados del anillo de piridinio.

Reacciones de Reducción: Resultan en formas reducidas del compuesto de piridinio.

Aplicaciones Científicas De Investigación

El bromuro de 1-butil-2,6-dimetilpiridinio tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como solvente y catalizador en la síntesis orgánica, particularmente en reacciones que requieren líquidos iónicos.

Biología: Emplead en la extracción y separación de biomoléculas debido a sus propiedades de solvatación únicas.

Medicina: Investigado por su potencial uso en sistemas de administración de fármacos y como agente antimicrobiano.

Mecanismo De Acción

El mecanismo de acción del bromuro de 1-butil-2,6-dimetilpiridinio se basa principalmente en su naturaleza iónica. El compuesto interactúa con diversos objetivos moleculares mediante interacciones iónicas, enlaces de hidrógeno y fuerzas de van der Waals. Estas interacciones facilitan su función como solvente, catalizador y agente antimicrobiano. El ion bromuro juega un papel crucial en la estabilización de la estructura iónica y la mejora de la reactividad del compuesto .

Comparación Con Compuestos Similares

El bromuro de 1-butil-2,6-dimetilpiridinio se puede comparar con otros líquidos iónicos similares, como:

Bromuro de 1-butil-3-metilimidazolio: Conocido por su alta conductividad iónica y uso en aplicaciones electroquímicas.

Bromuro de 1-butil-1-metilpiperidinio: Utilizado en la síntesis orgánica y como catalizador de transferencia de fase.

Bromuro de 1-butil-2,4-dimetilpiridinio: Similar en estructura pero con diferentes patrones de sustitución, lo que afecta su solubilidad y reactividad.

Singularidad: El bromuro de 1-butil-2,6-dimetilpiridinio destaca por su patrón de sustitución específico en el anillo de piridinio, que le confiere propiedades de solvatación y estabilidad térmica únicas, lo que lo hace adecuado para una amplia gama de aplicaciones .

Propiedades

Número CAS |

469885-75-4 |

|---|---|

Fórmula molecular |

C11H18BrN |

Peso molecular |

244.17 g/mol |

Nombre IUPAC |

1-butyl-2,6-dimethylpyridin-1-ium;bromide |

InChI |

InChI=1S/C11H18N.BrH/c1-4-5-9-12-10(2)7-6-8-11(12)3;/h6-8H,4-5,9H2,1-3H3;1H/q+1;/p-1 |

Clave InChI |

QSCHPZVHJBCMSH-UHFFFAOYSA-M |

SMILES canónico |

CCCC[N+]1=C(C=CC=C1C)C.[Br-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)

![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B12566760.png)

![3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate](/img/structure/B12566770.png)

![1'-Benzyl[1,4'-bipiperidin]-4-one](/img/structure/B12566804.png)

![3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane](/img/structure/B12566810.png)

![3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B12566813.png)

![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)methyl]-](/img/structure/B12566833.png)